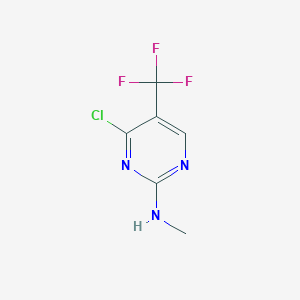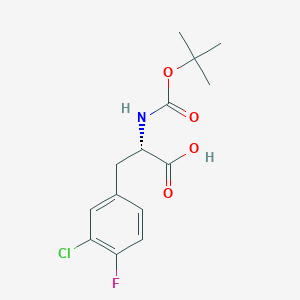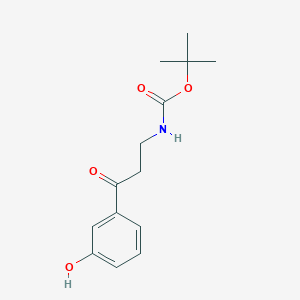
4-(2-(2-Methyl-4-nitro-1H-imidazol-1-YL)ethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-(2-Methyl-4-nitro-1H-imidazol-1-YL)ethyl)pyridine is a heterocyclic compound that features both an imidazole and a pyridine ring in its structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the nitro group and the imidazole ring imparts unique chemical properties, making it a valuable subject for research and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(2-Methyl-4-nitro-1H-imidazol-1-YL)ethyl)pyridine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles.
Attachment of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction, where the imidazole derivative reacts with a pyridine precursor under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.
化学反応の分析
Types of Reactions
4-(2-(2-Methyl-4-nitro-1H-imidazol-1-YL)ethyl)pyridine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Bases such as sodium hydroxide or potassium carbonate.
Major Products Formed
Reduction of Nitro Group: Formation of 4-(2-(2-Methyl-4-amino-1H-imidazol-1-YL)ethyl)pyridine.
Substitution Reactions: Formation of various substituted imidazole derivatives depending on the substituents used.
科学的研究の応用
4-(2-(2-Methyl-4-nitro-1H-imidazol-1-YL)ethyl)pyridine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The unique electronic properties of the imidazole and pyridine rings make this compound useful in the development of organic semiconductors and other functional materials.
Biological Research: It is used as a probe to study enzyme mechanisms and as a ligand in coordination chemistry.
作用機序
The mechanism of action of 4-(2-(2-Methyl-4-nitro-1H-imidazol-1-YL)ethyl)pyridine involves its interaction with biological targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects . The imidazole ring can coordinate with metal ions, affecting enzyme activity and protein function .
類似化合物との比較
Similar Compounds
4-(2-(2-Methyl-1H-imidazol-1-YL)ethyl)pyridine: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
4-(2-(2-Nitro-1H-imidazol-1-YL)ethyl)pyridine: Similar structure but without the methyl group, affecting its steric and electronic properties.
Uniqueness
4-(2-(2-Methyl-4-nitro-1H-imidazol-1-YL)ethyl)pyridine is unique due to the presence of both the nitro and methyl groups, which influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .
特性
IUPAC Name |
4-[2-(2-methyl-4-nitroimidazol-1-yl)ethyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c1-9-13-11(15(16)17)8-14(9)7-4-10-2-5-12-6-3-10/h2-3,5-6,8H,4,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMSOWYSXQBZYDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1CCC2=CC=NC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[(2S)-3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl]azanium;chloride](/img/structure/B8104593.png)
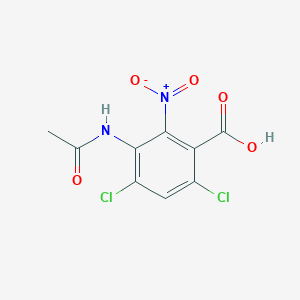

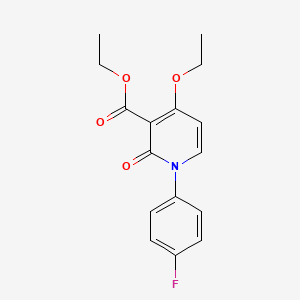
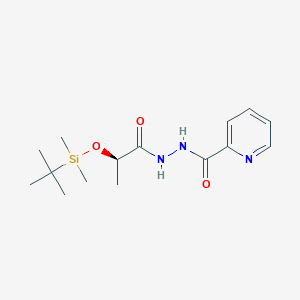
![Pyrrolo[2,1-b][1,3]thiazole-6-carboxylic acid](/img/structure/B8104637.png)
